Bienvenue dans la boutique en ligne BenchChem!

Mosapride

hERG Channel Cardiotoxicity QT Prolongation

Mosapride is the safer 5-HT4 agonist for gastrointestinal research, distinguished by its lack of hERG channel blockade and QTc prolongation, in stark contrast to cisapride. This makes it essential for studies in models with cardiac comorbidities. Its low 5-HT4 binding affinity (Ki 347 nM) relative to tegaserod makes it a critical comparator for SAR and biased agonism investigations. Additionally, its CYP3A4-dependent metabolism enables use as a probe substrate for drug-drug interaction studies. Procure high-purity reference standard (≥98% by HPLC) for robust analytical method development and ANDA filing.

Molecular Formula C21H25ClFN3O3
Molecular Weight 421.9 g/mol
CAS No. 112885-41-3
Cat. No. B1662829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosapride
CAS112885-41-3
Synonyms4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide
AS 4370
AS-4370
mosapride
mosapride citrate
Mosapride UI05MSP015CT
Molecular FormulaC21H25ClFN3O3
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
InChIInChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)
InChIKeyYPELFRMCRYSPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mosapride (CAS 112885-41-3) Procurement Guide: Baseline Characteristics and Analytical Specifications


Mosapride (CAS 112885-41-3), chemically (±)-4-amino-5-chloro-2-ethoxy-N-[4-(4-fluorobenzyl)morpholin-2-ylmethyl]benzamide, is a benzamide-derived gastroprokinetic agent developed by Dainippon Pharmaceutical [1]. It functions primarily as a selective serotonin 5-HT4 receptor agonist [2]. Commercially supplied predominantly as Mosapride Citrate Dihydrate (CAS 636582-62-2; molecular formula C21H25ClFN3O3·C6H8O7·2H2O; MW 650.05), it is classified as a third-generation gastric motility drug, principally indicated for functional dyspepsia and gastroesophageal reflux disease (GERD) [3]. Its physical characteristics include a white to light yellow crystalline powder form, insolubility in water, and slight solubility in methanol [4].

Mosapride (CAS 112885-41-3): Why In-Class 5-HT4 Agonist Substitution is Not Equivalent


While Mosapride shares a 5-HT4 receptor agonism mechanism with other gastroprokinetics like cisapride, tegaserod, and prucalopride, generic substitution or interchange within this class is scientifically unjustifiable due to critical pharmacological divergences [1]. Key differentiators include marked variations in cardiac human ether-à-go-go-related gene (hERG) potassium channel blockade, which directly correlates with proarrhythmic risk [2]. Additionally, the extent of cytochrome P450 3A4 (CYP3A4)-mediated metabolism differs, influencing susceptibility to drug-drug interactions and pharmacokinetic variability [3]. Further, differences in 5-HT4 receptor binding affinity and intrinsic activity translate into divergent in vivo efficacy profiles for specific indications like GERD and functional dyspepsia [4]. These quantifiable differences directly impact safety margins and therapeutic consistency, making Mosapride a distinct selection that cannot be inferred from class-level properties.

Mosapride (CAS 112885-41-3) Product-Specific Quantitative Differentiation Guide: Head-to-Head vs. In-Class Comparators


Mosapride vs. Cisapride: Comparative hERG K+ Channel Blockade and Proarrhythmic Liability (Direct Head-to-Head)

Mosapride exhibits a markedly superior cardiac safety profile compared to the withdrawn agent cisapride, specifically in its lack of significant blockade of the human ether-à-go-go-related gene (hERG) potassium channel, a primary predictor of drug-induced QT prolongation and torsades de pointes. In a direct head-to-head comparison using patch-clamp electrophysiology on cloned hERG channels, cisapride potently inhibited current with an IC50 of 2.4 x 10⁻⁷ M, whereas Mosapride produced no significant effect on the recombinant hERG current at the concentrations tested [1]. This difference is corroborated by in vivo studies where cisapride prolonged the corrected QT interval (QTc) by up to 32% in conscious cats, while Mosapride at double the dose did not affect QT interval or QTc [2].

hERG Channel Cardiotoxicity QT Prolongation

Mosapride vs. Cisapride: Clinical Efficacy in Gastroesophageal Reflux Disease (GERD) - Direct Comparative Trial

In a double-blind, randomized, three-way crossover study involving 41 patients with proven GERD, Mosapride demonstrated statistically significant and comparable efficacy to cisapride in reducing esophageal acid exposure. Treatment with Mosapride 30 mg three times daily reduced the fraction of time with pH < 4 in the supine position, achieving an effect comparable to that of cisapride 20 mg twice daily on total acid reflux [1]. While cisapride significantly reduced the total number of reflux episodes and improved esophageal clearance, Mosapride's effects were most pronounced on the duration of the longest reflux episode, a clinically relevant parameter for nocturnal symptom control [1].

Gastroesophageal Reflux Disease GERD Prokinetic Efficacy

Mosapride vs. Cisapride: Comparative CYP3A4-Dependent Metabolism and Drug Interaction Liability

Mosapride's metabolism is strongly dependent on the cytochrome P450 3A4 (CYP3A4) enzyme, a characteristic shared with cisapride, which has significant implications for drug-drug interactions (DDIs). In human liver microsomes, the CYP3A4 inhibitor ketoconazole strongly inhibited the formation of primary metabolites of both cisapride and mosapride, while not affecting itopride [1]. In vivo, co-administration of ketoconazole significantly increased the area under the serum concentration curve (AUC) and maximum serum concentration (Cmax) of both cisapride and mosapride in rats, highlighting a similar risk of DDIs with strong CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics) [1].

Drug Metabolism CYP3A4 Pharmacokinetics

Mosapride vs. Other 5-HT4 Agonists: Comparative 5-HT4 Receptor Binding Affinity (Ki) Across Species

Mosapride exhibits relatively low binding affinity for the 5-HT4 receptor compared to other agonists like cisapride, tegaserod, and CJ-033466. In a comparative study of cloned human, rat, and dog 5-HT4 receptors, Mosapride displayed Ki values of 347 nM (human 5-HT4d), 122 nM (rat 5-HT4), and 53.3 nM (dog 5-HT4) [1]. In contrast, tegaserod showed a Ki of 17.2 nM for the human 5-HT4d receptor, and cisapride had a Ki of 117 nM [1]. The experimental compound CJ-033,466 demonstrated sub-nanomolar affinity (1.26 nM), underscoring a broad range of receptor interactions within this class [1]. This suggests Mosapride's clinical prokinetic effect is achieved despite lower in vitro affinity, implying other factors such as intrinsic activity or functional selectivity may be more relevant for its in vivo action [2].

5-HT4 Receptor Binding Affinity Ki Value

Mosapride (CAS 112885-41-3): Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Clinical Research in GERD and Functional Dyspepsia Where Cardiac Safety is Paramount

Mosapride is the preferred 5-HT4 agonist for clinical trials or observational studies in GERD or functional dyspepsia patient populations where cardiac comorbidities or polypharmacy raise concerns for QT prolongation. The direct evidence of no significant hERG channel blockade [1] and lack of QTc prolongation in animal models [2], in contrast to cisapride, positions Mosapride as the safer prokinetic for long-term or high-dose studies. Its comparable efficacy to cisapride in reducing acid reflux [3] validates its therapeutic utility in this context.

Pharmacological Research on 5-HT4 Agonists with a Distinct Receptor Binding Profile

For research focused on the disconnect between 5-HT4 receptor binding affinity and in vivo prokinetic efficacy, Mosapride serves as an essential comparator. Its relatively low affinity (Ki 347 nM for human 5-HT4d) compared to tegaserod (17.2 nM) or CJ-033,466 (1.26 nM) [4] makes it a key tool for investigating the roles of intrinsic activity, functional selectivity, and non-5-HT4 mechanisms (e.g., 5-HT3 antagonism) in gastrointestinal motility. This scenario is ideal for structure-activity relationship (SAR) studies and for exploring biased agonism.

Drug Interaction Studies Involving CYP3A4 Metabolism

Mosapride is a relevant probe substrate or co-administered drug for pharmacokinetic studies investigating CYP3A4-mediated drug-drug interactions (DDIs). The established and quantifiable sensitivity of its metabolism to strong CYP3A4 inhibitors like ketoconazole, cimetidine, and clarithromycin [5] makes it a useful model compound for predicting interaction risks for other 5-HT4 agonists or structurally related benzamides. This scenario is valuable for in vitro metabolism studies using human liver microsomes or for designing clinical DDI trials.

Analytical Method Development and Quality Control (QC) for Pharmaceutical Production

For pharmaceutical manufacturers and analytical laboratories, the availability of high-purity reference standards (e.g., Mosapride Citrate Dihydrate with >95.0% purity by HPLC/qNMR [6]) enables robust analytical method development, validation, and quality control. The compound's distinct chiral center and defined HPLC separation methods (e.g., using (R,R) Whelk-O 1 chiral columns [7]) provide a well-characterized system for developing and validating assays for content uniformity, dissolution testing, and impurity profiling, critical for Abbreviated New Drug Applications (ANDAs) and commercial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mosapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.